4-Acetyl-3,3-dimethyloxetan-2-one
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Overview
Description
4-Acetyl-3,3-dimethyloxetan-2-one is a chemical compound characterized by its four-membered oxetane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3,3-dimethyloxetan-2-one typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of epoxides or halohydrins under acidic or basic conditions. For instance, the reaction of 3,3-dimethyl-2-butanone with an appropriate halogenating agent followed by cyclization can yield the desired oxetane derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-3,3-dimethyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted oxetanes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Acetyl-3,3-dimethyloxetan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its medicinal applications focuses on its potential as a drug candidate due to its unique structural features.
Industry: In materials science, it is used in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4-Acetyl-3,3-dimethyloxetan-2-one exerts its effects involves interactions with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity and interaction with biological molecules. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of more stable intermediates .
Comparison with Similar Compounds
3,3-Dimethyloxetan-2-one: Shares the oxetane ring but lacks the acetyl group, leading to different reactivity and applications.
4-Methyloxetan-2-one: Another oxetane derivative with different substituents, affecting its chemical properties and uses.
Uniqueness: 4-Acetyl-3,3-dimethyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications .
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-acetyl-3,3-dimethyloxetan-2-one |
InChI |
InChI=1S/C7H10O3/c1-4(8)5-7(2,3)6(9)10-5/h5H,1-3H3 |
InChI Key |
PSJPWQCDJOZCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C(=O)O1)(C)C |
Origin of Product |
United States |
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